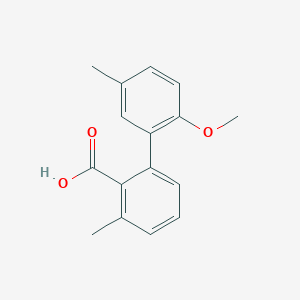
6-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% (6-F-2-MDPB) is a synthetic phenolic compound with a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 183-185°C and a solubility of 0.3 g/ml in water. 6-F-2-MDPB is a fluorinated analog of the widely used reagent 2-(3,4-methylenedioxyphenyl)benzoic acid (2-MDPB). 6-F-2-MDPB is an important intermediate for the synthesis of various organic compounds and is widely used in the pharmaceutical and agrochemical industries.
Aplicaciones Científicas De Investigación
6-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% is a versatile compound that can be used in a variety of scientific research applications. It is a key intermediate in the synthesis of biologically active compounds such as the serotonin reuptake inhibitor fluoxetine (Prozac) and the antifungal agent fluconazole. 6-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% is also used in the synthesis of anti-inflammatory drugs such as ibuprofen and naproxen. In addition, 6-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% is used in the synthesis of pharmaceuticals such as the anti-cancer drug imatinib and the antidiabetic drug glimepiride.
Mecanismo De Acción
6-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% acts as an inhibitor of the enzyme cyclooxygenase (COX). COX is responsible for the production of prostaglandins, which are hormones that regulate inflammation, pain, and fever. By inhibiting the activity of COX, 6-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% reduces the production of prostaglandins and thus reduces inflammation, pain, and fever.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% are due to its ability to inhibit the activity of COX. This inhibition of COX results in a decrease in the production of prostaglandins, which in turn reduces inflammation, pain, and fever. In addition, 6-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% has been shown to have anti-tumor effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 6-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available from chemical suppliers. In addition, 6-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% is a stable compound and can be stored for long periods of time. However, there are some limitations to its use. 6-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% is a toxic compound and should be handled with care. In addition, the synthesis of 6-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% requires the use of hazardous chemicals and should be performed in a well-ventilated area.
Direcciones Futuras
The use of 6-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% in scientific research is still in its early stages and there are many potential future directions for its use. One potential application is in the development of new drugs for the treatment of cancer and other diseases. In addition, 6-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% could be used to develop new compounds for the treatment of inflammation and pain. Finally, 6-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% could be used to develop new compounds for the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease.
Métodos De Síntesis
The synthesis of 6-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% is achieved through a Friedel-Crafts acylation reaction of benzene with 2-fluoro-3,4-methylenedioxyaniline (2-F-MDXA) in the presence of anhydrous aluminum chloride as the catalyst. The reaction is carried out in a solvent mixture of toluene and ethanol at a temperature of 80°C for 3 hours. The reaction yields 6-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% as a white crystalline solid with a purity of 95%.
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-6-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO4/c15-10-3-1-2-9(13(10)14(16)17)8-4-5-11-12(6-8)19-7-18-11/h1-6H,7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNOJIIVRZSXFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(C(=CC=C3)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














